molecular formula C19H33NO3S B14232809 Benzenesulfonamide, N-[1-[(1,1-dimethylethoxy)methyl]heptyl]-4-methyl- CAS No. 500171-00-6

Benzenesulfonamide, N-[1-[(1,1-dimethylethoxy)methyl]heptyl]-4-methyl-

Cat. No.: B14232809
CAS No.: 500171-00-6
M. Wt: 355.5 g/mol
InChI Key: HYRTUGHZDUTSRM-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[1-[(1,1-dimethylethoxy)methyl]heptyl]-4-methyl- is a complex organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry for their antimicrobial, anticancer, and enzyme inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide derivatives typically involves the reaction of benzenesulfonyl chloride with an amine. For this specific compound, the synthetic route may involve the following steps:

Industrial Production Methods

Industrial production of benzenesulfonamide derivatives often involves similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[1-[(1,1-dimethylethoxy)methyl]heptyl]-4-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .

Scientific Research Applications

Benzenesulfonamide derivatives have a wide range of scientific research applications:

    Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.

    Biology: Studied for their enzyme inhibitory properties, particularly against carbonic anhydrase enzymes.

    Medicine: Investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.

    Industry: Utilized in the development of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of benzenesulfonamide derivatives often involves the inhibition of specific enzymes. For example, they can inhibit carbonic anhydrase enzymes by binding to the active site and blocking substrate access. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells or decreased microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, N-[1-[(1,1-dimethylethoxy)methyl]heptyl]-4-methyl- is unique due to its specific structural features, which may confer distinct biological activities and selectivity towards certain molecular targets. Its long alkyl chain and bulky substituents can influence its binding affinity and specificity .

Properties

CAS No.

500171-00-6

Molecular Formula

C19H33NO3S

Molecular Weight

355.5 g/mol

IUPAC Name

4-methyl-N-[1-[(2-methylpropan-2-yl)oxy]octan-2-yl]benzenesulfonamide

InChI

InChI=1S/C19H33NO3S/c1-6-7-8-9-10-17(15-23-19(3,4)5)20-24(21,22)18-13-11-16(2)12-14-18/h11-14,17,20H,6-10,15H2,1-5H3

InChI Key

HYRTUGHZDUTSRM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(COC(C)(C)C)NS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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